
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol is a chiral compound with multiple hydroxyl groups and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexane derivative that contains the necessary functional groups.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The addition of hydroxyl groups can be performed using various hydroxylation agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Stereoselective Synthesis: Ensuring the correct stereochemistry at each chiral center is crucial. This can be achieved using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods while ensuring the purity and yield of the product.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and control over reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes or alcohols
Substitution: Formation of azides or thiols
Scientific Research Applications
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, affecting their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol: can be compared with other hexane derivatives that have different substituents or stereochemistry, such as:
Uniqueness
Fluorine Atom: The presence of the fluorine atom imparts unique properties such as increased lipophilicity and metabolic stability.
Stereochemistry: The specific arrangement of chiral centers contributes to its distinct reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2R,3S,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLBRXQLUKRML-KCDKBNATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
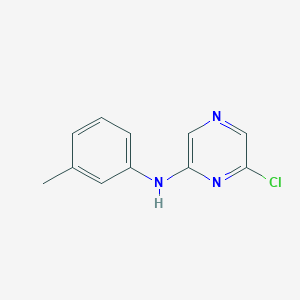
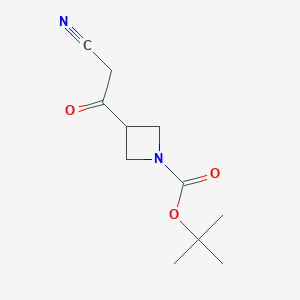

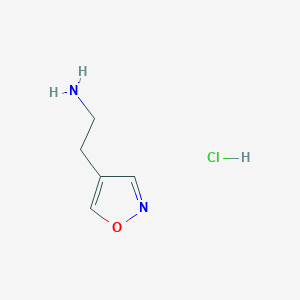
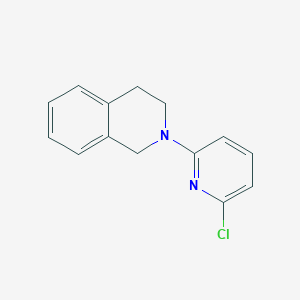

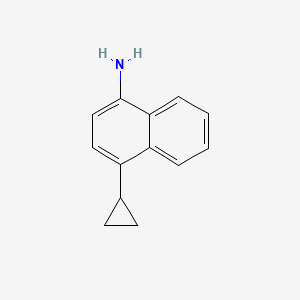
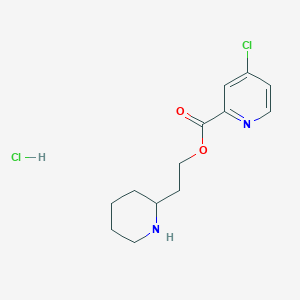
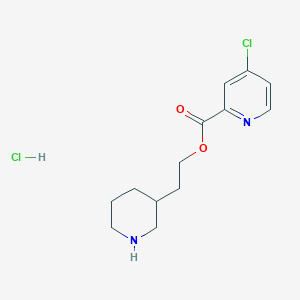
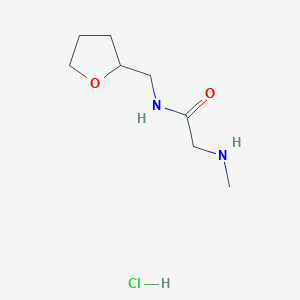
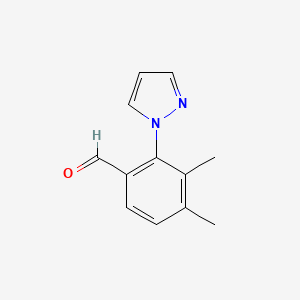
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

